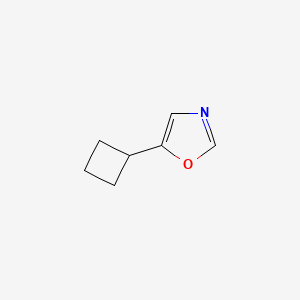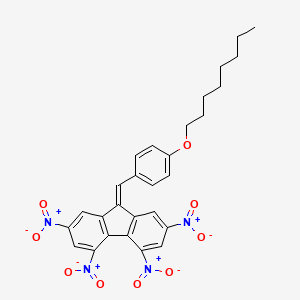
3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a novel compound with significant potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is notable for its unique structural features, which include a pyrimidine ring, a piperidine ring, and an imidazolidine dione moiety. These structures contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving several key reactions. One common method includes:
Formation of the pyrimidine derivative: : Starting from 4-methyl-6-oxopyrimidine, the compound undergoes acetylation to introduce the acetyl group.
Synthesis of piperidine intermediate: : The acetylated pyrimidine is then reacted with a piperidine derivative, creating a key intermediate.
Imidazolidine dione formation: : Finally, the intermediate is subjected to cyclization with appropriate reagents to form the imidazolidine dione moiety.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to increase yield and purity. This could include:
Catalyst optimization: : Using specific catalysts to enhance reaction efficiency.
Purification techniques: : Implementing advanced purification methods such as crystallization or chromatography to achieve high purity levels.
Reaction scaling: : Adapting laboratory-scale reactions to industrial-scale production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions:
Oxidation: : Can be oxidized to form corresponding N-oxides.
Reduction: : The carbonyl groups can be reduced to hydroxyl groups under mild conditions.
Substitution: : Halogenation and alkylation can occur at specific positions on the rings.
Common Reagents and Conditions
Oxidation: : Using reagents such as m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.
Reduction: : Employing hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Utilizing reagents like alkyl halides in the presence of strong bases.
Major Products
Oxidation products: : Corresponding N-oxides.
Reduction products: : Hydroxyl derivatives.
Substitution products: : Halogenated or alkylated variants of the original compound.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology
It serves as a tool in studying enzyme inhibition, particularly in pathways involving pyrimidine derivatives.
Medicine
Industry
The compound may be used in material science for developing advanced polymers or coatings with unique properties.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by binding to specific enzymes or receptors, inhibiting their activity. It can interact with:
Enzymes: : Inhibiting key enzymes in metabolic pathways.
Receptors: : Modulating receptor activity, which can influence cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-(4-piperidinyl)urea
2-(4-methylpyrimidin-2-yl)-1-(4-piperidinyl)-1,3-propanedione
Highlighting Uniqueness
Compared to these similar compounds, 3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione has a distinctive imidazolidine dione moiety, which contributes to its unique reactivity and potential applications. This structural element provides enhanced binding affinity to certain biological targets and improved stability under various conditions, making it a valuable compound in scientific research and industrial applications.
It's like the Swiss Army knife of compounds—a multitude of potential in a single molecular package. Curious about its real-world applications?
Properties
IUPAC Name |
3-methyl-1-[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-11-7-13(22)20(10-17-11)8-15(24)19-5-3-12(4-6-19)21-9-14(23)18(2)16(21)25/h7,10,12H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVYPYMLRUZXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({Pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-3-yl)propan-1-ol](/img/structure/B2771494.png)



![2-[(Pyridin-3-yl)methoxy]pyridine](/img/structure/B2771499.png)
![2-(2-methoxyphenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide](/img/structure/B2771500.png)
![5-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2771503.png)
![N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2771504.png)
![N-(4-phenoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2771505.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2771507.png)
![N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide](/img/structure/B2771508.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2771513.png)
